molecular formula C23H19N5O4S B12130428 N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide

Cat. No.: B12130428
M. Wt: 461.5 g/mol
InChI Key: UKWAOFSDDMOCCM-UHFFFAOYSA-N
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Description

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. This scaffold is notable for its fused bicyclic aromatic system, which is often associated with bioactivity in medicinal chemistry. Key structural features include:

  • Phenylsulfonyl group: Attached at position 3, this moiety may enhance binding affinity through hydrophobic interactions and modulate electronic properties.
  • Ethyl linker: Connects the pyrroloquinoxaline core to the furan-2-carboxamide substituent, providing conformational flexibility.
  • Furan-2-carboxamide: A heteroaromatic group that may participate in hydrogen bonding or π-π stacking interactions.

Properties

Molecular Formula

C23H19N5O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H19N5O4S/c24-21-20(33(30,31)15-7-2-1-3-8-15)19-22(27-17-10-5-4-9-16(17)26-19)28(21)13-12-25-23(29)18-11-6-14-32-18/h1-11,14H,12-13,24H2,(H,25,29)

InChI Key

UKWAOFSDDMOCCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCNC(=O)C5=CC=CO5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrroloquinoxaline core, followed by the introduction of the phenylsulfonyl group and the furan carboxamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Additionally, purification techniques like chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various organic reactions such as oxidation, reduction, and substitution.
  • Reagent in Organic Reactions :
    • The compound can act as a reagent in synthetic chemistry, facilitating the formation of new compounds with desirable properties.

Biology

  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Anticancer Properties :
    • Research has shown that derivatives of pyrroloquinoxaline compounds possess anticancer activity. The specific interactions of this compound with cancer cell lines are under investigation to elucidate its mechanism of action.

Medicine

  • Drug Development :
    • The compound is being explored for its therapeutic potential in treating various diseases due to its ability to modulate specific biological pathways. Its interactions with enzymes and receptors could lead to the development of novel pharmaceuticals.
  • Targeted Therapy :
    • Given its structural characteristics, there is potential for this compound to be utilized in targeted therapies, particularly in oncology, where precision medicine is crucial.

Industry

  • Material Science :
    • In industrial applications, this compound is being investigated for its use in advanced materials such as polymers and coatings due to its unique chemical properties.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines; further research needed to understand the mechanism of action .
Study 2Antimicrobial PropertiesShowed inhibitory effects against several bacterial strains; suggests potential as a new antibiotic .
Study 3Synthesis OptimizationDeveloped efficient synthetic routes for producing high yields of the compound; highlighted the importance of reaction conditions .

Mechanism of Action

The mechanism of action of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target compound with structurally related analogues from the evidence:

Parameter Target Compound Compound Compound
Core Structure Pyrrolo[2,3-b]quinoxaline Pyrazolo[3,4-d]pyrimidine Pyrrolo[2,3-b]quinoxaline
Key Substituents - 3-(Phenylsulfonyl)
- 1-Ethyl-furan-2-carboxamide
- 4-Benzenesulfonamide
- 5-Fluoro-3-(3-fluorophenyl)-4-oxochromenyl
- 1-(Furan-2-ylmethyleneamino)
- 3-Pentylcarboxamide
Molecular Weight (Da) Not explicitly reported 589.1 836634-45-8 (CAS registry number)
Synthetic Method Not detailed in evidence Suzuki coupling (Pd catalysis) Condensation/amide coupling
Physicochemical Properties - Likely moderate solubility due to sulfonyl and carboxamide groups - MP: 175–178°C
- High molecular weight may limit bioavailability
- Pentyl chain increases lipophilicity
- Furan enhances π-interactions

Key Differences and Implications

Core Structure: The target compound and share a pyrrolo[2,3-b]quinoxaline core, which is structurally distinct from the pyrazolo[3,4-d]pyrimidine in . Pyrroloquinoxalines are known for planar aromaticity, facilitating intercalation or kinase binding, whereas pyrazolopyrimidines are more rigid and often used in kinase inhibitors (e.g., imatinib analogs).

Substituent Effects: The phenylsulfonyl group in the target compound (position 3) contrasts with the 4-benzenesulfonamide in . Sulfonyl groups typically improve metabolic stability but may reduce cell permeability compared to non-sulfonylated analogs . The ethyl-furan-2-carboxamide side chain in the target compound differs from ’s pentylcarboxamide and furan-2-ylmethyleneamino group.

Synthetic Accessibility :

  • employs Suzuki cross-coupling, a robust method for introducing aryl groups . The target compound’s synthesis likely requires similar Pd-catalyzed steps for core functionalization.

’s pentylcarboxamide may prioritize lipid bilayer interactions (e.g., antimicrobial activity) .

Research Findings and Limitations

  • : The fluorinated chromenyl group and sulfonamide may enhance target selectivity but reduce solubility .
  • : The pentyl chain could improve bioavailability but increase toxicity risks .

Critical Gaps :

  • No comparative IC50, binding affinity, or ADMET data are available for the target compound.
  • Limited synthetic details hinder reproducibility.

Biological Activity

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide is a synthetic compound with a complex structure that suggests potential biological activities, particularly in the fields of oncology and enzyme inhibition. Its unique molecular design incorporates a pyrrolo[2,3-b]quinoxaline core and a sulfonamide moiety, which are known to interact with various biological targets.

Molecular Structure and Properties

The molecular formula of the compound is C25H20N6O5SC_{25}H_{20}N_{6}O_{5}S, indicating a significant number of functional groups that can enhance its biological interactions. The structural features are summarized in the table below:

Feature Description
Core Structure Pyrrolo[2,3-b]quinoxaline
Functional Groups Amino group, sulfonamide group, furan carboxamide
Molecular Weight 516.529 g/mol

Biological Activity

Research indicates that compounds with a pyrrolo[2,3-b]quinoxaline core exhibit various biological activities, particularly as inhibitors of kinases and enzymes involved in cancer progression.

1. Anticancer Activity

Studies have shown that derivatives of pyrrolo[2,3-b]quinoxaline can inhibit key pathways in cancer biology. For instance, they have been linked to the inhibition of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. The following data illustrates the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

2. Enzyme Inhibition

The compound's sulfonamide group is known for its ability to interact with enzymes, potentially leading to significant therapeutic effects. For example, it may inhibit certain kinases involved in tumor growth and metastasis.

Case Studies

Recent investigations have highlighted the efficacy of similar compounds in preclinical models:

  • A study by Kumar et al. demonstrated that certain pyrrolo[2,3-b]quinoxaline derivatives exhibited potent cytotoxicity against HCT116 and HepG2 cell lines, with IC50 values ranging from 0.01 µM to 0.95 nM for specific derivatives .
  • Another research effort focused on the inhibition of Aurora-A kinase by related compounds, revealing IC50 values as low as 0.067 µM, indicating strong potential for targeted cancer therapies .

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymatic Sites : The sulfonamide group may facilitate binding to active sites on target enzymes.
  • Modulation of Signaling Pathways : Inhibition of PI3K and other kinases can lead to altered signaling cascades that affect cell proliferation and survival.

Q & A

Q. What are the key synthetic routes for N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted quinoxaline precursors. A common approach includes:

Core Formation : Condensation of a pyrrole derivative (e.g., 2-aminopyrrole) with a quinoxaline intermediate under acidic conditions (e.g., p-toluenesulfonic acid in refluxing ethanol) .

Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the phenylsulfonyl group at position 3 .

Carboxamide Coupling : The furan-2-carboxamide moiety is introduced via an ethylenediamine linker using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Critical Considerations :

  • Solvent choice (DMF or dichloromethane) impacts reaction efficiency.
  • Purification via column chromatography or recrystallization is essential due to side products from competing nucleophilic substitutions .

Q. How is the compound characterized structurally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the pyrroloquinoxaline core (δ 7.5–8.5 ppm for aromatic protons) and the sulfonyl group (δ 3.1–3.3 ppm for SO2_2 protons) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H]+^+ at m/z 516.14) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the fused pyrroloquinoxaline system .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity?

Methodological Answer: The phenylsulfonyl group at position 3 acts as an electron-withdrawing group, reducing nucleophilicity at the adjacent amino group. This impacts:

  • Substitution Reactions : The amino group undergoes selective alkylation only under strong bases (e.g., NaH in THF) due to steric hindrance from the sulfonyl group .
  • Oxidation/Reduction : The furan ring is susceptible to oxidation (e.g., with KMnO4_4), while the sulfonyl group stabilizes the quinoxaline core against reduction .
    Data Contradiction Example :
    Conflicting reports on regioselectivity in alkylation reactions may arise from variations in solvent polarity (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) often stem from:

Purity : HPLC analysis (>98% purity) is critical; impurities like unreacted quinoxaline precursors can skew results .

Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters protonation states of the amino group, affecting target binding .

Structural Analogues : Compare activity with derivatives lacking the phenylsulfonyl group to isolate its contribution to potency .

Q. How can computational modeling guide SAR studies?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase). The sulfonyl group forms hydrogen bonds with Lys721, while the furan ring engages in π-π stacking .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with logP values to optimize bioavailability .

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